

physical and chemical properties of N,N-Dimethyl-2-nitroethenamine

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Compound of Interest

Compound Name: *N,N*-Dimethyl-2-nitroethenamine

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An In-depth Technical Guide to the Physical and Chemical Properties of **N,N-Dimethyl-2-nitroethenamine**

Abstract

N,N-Dimethyl-2-nitroethenamine, a prominent member of the nitroenamine family, stands as a versatile and highly reactive building block in modern organic synthesis. Characterized by a unique "push-pull" electronic system, where an electron-donating dimethylamino group is conjugated with an electron-withdrawing nitro group, this compound exhibits distinct reactivity that makes it an invaluable precursor for the synthesis of a diverse array of complex molecules, particularly nitrogen-containing heterocycles. This guide provides a comprehensive overview of its nomenclature, core physicochemical properties, molecular structure, and spectroscopic signature. Furthermore, it delves into its synthetic preparation, explores the mechanistic underpinnings of its reactivity, and outlines its applications in synthetic chemistry, supported by detailed experimental protocols and safety considerations. This document is intended for researchers, chemists, and drug development professionals who utilize or are considering the application of this potent synthetic intermediate.

Nomenclature and Chemical Identification

N,N-Dimethyl-2-nitroethenamine is identified by several names and registry numbers across chemical databases, which is crucial for accurate literature and inventory searches.

- IUPAC Name: (E)-**N,N**-dimethyl-2-nitroethenamine^[1]

- Common Synonyms: 1-(Dimethylamino)-2-nitroethylene, 1-(N,N-Dimethylamino)-2-nitroethylene, N,N-Dimethyl-2-nitrovinylamine[1][2]
- CAS Number: 1190-92-7[1][3]
- Molecular Formula: C₄H₈N₂O₂[1][4]
- InChI Key: JKOVQYWFMFZTKMX-ONEGZZNKSA-N[1]

Physicochemical Properties

The compound is typically a solid at room temperature with distinct physical properties that dictate its handling and storage requirements.

Property	Value	Source(s)
Molecular Weight	116.12 g/mol	[1][3]
Appearance	White to Brown Solid	[5]
Melting Point	103-107 °C (lit.)	[2][5][6]
Boiling Point	161 °C	[2][5]
Flash Point	51 °C	[2][5]
Storage Temperature	Sealed in dry, store in freezer, under -20°C	

Molecular Structure and Stereochemistry

N,N-Dimethyl-2-nitroethenamine possesses a planar structure dominated by a polarized carbon-carbon double bond. The electron-donating dimethylamino group and the electron-withdrawing nitro group create a "push-pull" system. This electronic configuration renders the α -carbon (C2, adjacent to the nitro group) nucleophilic and the β -carbon (C1, adjacent to the amino group) electrophilic. The compound predominantly exists as the more stable (E)-isomer due to steric considerations.

Caption: Structure of (E)-**N,N-Dimethyl-2-nitroethenamine**.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of **N,N-Dimethyl-2-nitroethenamine**.

- **^1H NMR Spectroscopy:** The proton NMR spectrum is characterized by distinct signals for the vinyl protons and the N-methyl protons. The two vinyl protons appear as doublets, and their coupling constant (J-value) is indicative of the (E)-stereochemistry. The six protons of the two methyl groups on the nitrogen atom typically appear as a singlet.
- **^{13}C NMR Spectroscopy:** The carbon spectrum will show four distinct signals corresponding to the two vinylic carbons and the two equivalent N-methyl carbons. The polarization of the double bond significantly influences the chemical shifts of the vinylic carbons.
- **Infrared (IR) Spectroscopy:** The IR spectrum provides key information about the functional groups. Strong absorption bands are expected for the N-O stretching vibrations of the nitro group (typically around $1500\text{--}1550\text{ cm}^{-1}$ and $1300\text{--}1350\text{ cm}^{-1}$). A band corresponding to the C=C double bond stretch is also present.
- **Mass Spectrometry (MS):** The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (116.12 g/mol).

Synthesis Protocol

A widely adopted and efficient method for the synthesis of **N,N-Dimethyl-2-nitroethenamine** involves the condensation reaction between nitromethane and N,N-dimethylformamide dimethyl acetal (DMF-DMA).^[6] The causality for this choice lies in the high reactivity of the acetal, which serves as both a dimethylaminomethylenation agent and a dehydrating agent, driving the reaction to completion.

Experimental Protocol: Synthesis from Nitromethane and DMF-DMA

- **Reaction Setup:** To a single-necked flask, add nitromethane (1.0 eq) and methanol as the solvent (approx. 6 mL per gram of nitromethane).

- **Reagent Addition:** While stirring, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.0 eq) to the solution.
- **Heating:** Heat the reaction mixture to 80 °C and maintain this temperature for 1 hour.^[6] The formation of the product is often accompanied by a color change.
- **Crystallization:** After the reaction is complete, cool the flask to approximately 0 °C in an ice bath. The product will precipitate as a solid.
- **Isolation:** Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum to yield **N,N-Dimethyl-2-nitroethenamine**.

Caption: Workflow for the synthesis of **N,N-Dimethyl-2-nitroethenamine**.

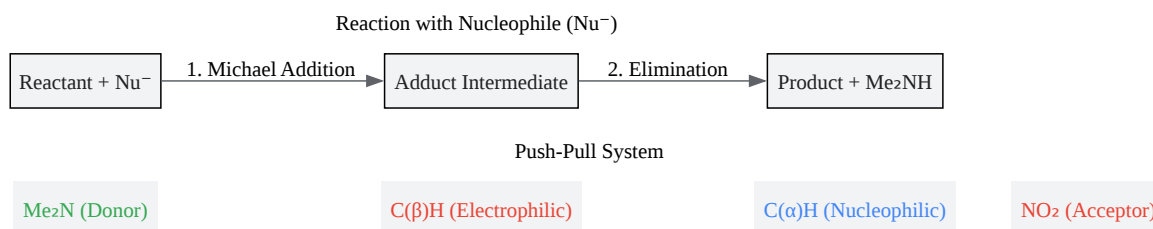
Chemical Reactivity and Synthetic Applications

The "push-pull" electronic nature of **N,N-Dimethyl-2-nitroethenamine** is the cornerstone of its reactivity. It functions as a versatile C2-synthon and is extensively used in the construction of heterocyclic systems. Its unique electronic structure allows it to participate in a variety of transformations, including Michael additions, cycloadditions, and addition-elimination reactions.^{[2][7][8]}

Key Reactions:

- **Synthesis of Heterocycles:** **N,N-Dimethyl-2-nitroethenamine** is a precursor for various heterocycles like pyrazoles, pyridines, and indoles. For instance, it undergoes addition-elimination reactions with indoles to furnish 3-(2-nitrovinyl)indoles, which are important intermediates in pharmaceutical synthesis.^[2]
- **Michael Addition:** The electrophilic β -carbon readily accepts nucleophiles, initiating Michael addition reactions that are foundational for building more complex molecular scaffolds.
- **Domino Reactions:** It is frequently employed in multi-component and domino reactions, where its initial reaction triggers a cascade of subsequent transformations to rapidly build molecular complexity from simple starting materials.^[7]

The diagram below illustrates the "push-pull" nature and a generalized reaction pathway where a nucleophile (Nu^-) attacks the electrophilic β -carbon, followed by the elimination of the dimethylamino group, a common mechanistic motif.



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Caption: Electronic nature and a general reaction mechanism.

Safety and Handling

N,N-Dimethyl-2-nitroethenamine is a hazardous substance and must be handled with appropriate safety precautions.

- GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[1][4]
- Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P305+P351+P338+P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician).[4]
- Handling: Use only in a well-ventilated area or under a chemical fume hood.[9] Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

- Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, preferably in a freezer under -20°C.[9]

Conclusion

N,N-Dimethyl-2-nitroethenamine is a synthetically powerful and versatile reagent. Its well-defined physicochemical properties, coupled with its predictable and potent reactivity derived from its "push-pull" electronic structure, have established it as a key intermediate in synthetic organic chemistry. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective application in research and development, particularly in the fields of medicinal chemistry and materials science where the construction of novel heterocyclic frameworks is paramount.

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